6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolopyridazine core substituted with a pyridin-2-yl group at position 3 and a (2,5-dimethylphenyl)methylsulfanyl moiety at position 4. This scaffold is notable for its structural versatility, enabling interactions with diverse biological targets such as phosphodiesterases (PDEs), GABAA receptors, and kinases.
Properties
IUPAC Name |
6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-13-6-7-14(2)15(11-13)12-25-18-9-8-17-21-22-19(24(17)23-18)16-5-3-4-10-20-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNJGRAGQCSTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301321872 | |
| Record name | 6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816321 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868968-01-8 | |
| Record name | 6-[(2,5-dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301321872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under reflux conditions.
Introduction of the Pyridin-2-yl Group: This can be achieved through nucleophilic substitution reactions where the pyridin-2-yl group is introduced onto the triazolopyridazine core.
Attachment of the (2,5-Dimethylphenyl)methylsulfanyl Group: This step involves the reaction of the triazolopyridazine intermediate with (2,5-dimethylphenyl)methylsulfanyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions, automated synthesis, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring or the triazole moiety, potentially leading to partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridin-2-yl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases (e.g., sodium hydride, potassium carbonate) are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolopyridazine derivatives.
Substitution: Various substituted triazolopyridazine derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic effects on various cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit c-Met and Pim-1 kinases, which are involved in cancer cell proliferation and survival . The inhibition of these kinases disrupts signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural-Activity Relationship (SAR) Insights
- Position 3: Pyridin-2-yl (target compound) vs. trifluoromethyl (AZD3514) or phenyl (chlorinated analogs).
- Position 6 : Methylsulfanyl (target) vs. methoxy-tetrahydrofuran (PDE4 inhibitors) or triazolylmethoxy (GABAA modulators). Sulfur-containing groups may improve membrane permeability .
- Core Flexibility : Triazolopyridazine derivatives exhibit broad target promiscuity, modulated by substituent electronic and steric properties .
Biological Activity
6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a triazole and pyridazine core, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 347.4 g/mol. The structure includes a methylsulfanyl group and a dimethylphenyl substituent attached to a pyridine ring.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N5S |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 868968-01-8 |
| Solubility | 30.7 µg/mL (at pH 7.4) |
Biological Activity Overview
Research indicates that compounds with similar structures to 6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine exhibit significant biological activities:
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : Similar compounds have shown promise as inhibitors of key enzymes such as c-Met kinase, which is implicated in cancer progression. For instance, derivatives of triazolo-pyridazine have demonstrated IC50 values indicating effective inhibition against c-Met in vitro.
- Antimicrobial Properties : The triazole moiety is often associated with antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal effects.
Cytotoxicity Studies
In vitro studies have demonstrated that derivatives related to this compound can exhibit moderate to significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that the compound's structural features may enhance its interaction with cellular targets involved in cancer cell survival and proliferation.
Enzyme Activity Inhibition
Studies have also focused on the inhibitory activity of related compounds on c-Met kinase:
| Compound | IC50 (µM) |
|---|---|
| Foretinib | 0.019 |
| Compound 12e | 0.090 |
This comparison highlights the potential of these compounds as therapeutic agents targeting specific signaling pathways in cancer.
The biological activity of the compound may be attributed to several mechanisms:
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Compounds may cause cell cycle arrest at specific phases (e.g., G0/G1 phase), limiting cell proliferation.
- Enzyme Inhibition : By inhibiting critical kinases like c-Met, these compounds can disrupt signaling pathways that promote tumor growth.
Q & A
Q. What synthetic methodologies are most effective for constructing the [1,2,4]triazolo[4,3-b]pyridazine core in this compound?
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is typically synthesized via oxidative cyclization of hydrazine intermediates. A validated approach involves reacting substituted hydrazines with aldehydes or ketones under acidic conditions, followed by oxidation using sodium hypochlorite (NaOCl) in ethanol at room temperature. This method achieves yields >70% and avoids toxic reagents like Cr(VI) salts . For example, in analogous compounds, hydrazine intermediates are formed by condensing 2-hydrazinopyridine with benzaldehyde derivatives, followed by oxidative ring closure .
Q. How should researchers characterize the purity and structure of this compound?
Key analytical methods include:
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, pyridine protons appear as distinct doublets near δ 8.0–8.5 ppm, while methyl groups on the 2,5-dimethylphenyl moiety resonate at δ 2.3–2.5 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]+ for C21H21N4S2: 409.1167, observed: 409.1169) .
- FTIR spectroscopy : Identifies functional groups (e.g., C-S stretches at ~600–700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in sulfanyl group introduction?
The methylsulfanyl group at position 6 is introduced via nucleophilic substitution or thiol-ene reactions. Key optimization parameters include:
Q. Example optimization table :
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol | DMF | 45% → 72% |
| Temperature | RT | 60°C | 50% → 85% |
| Base | None | K2CO3 (2 equiv) | 60% → 88% |
Q. How should contradictory solubility data in different solvents be resolved?
Conflicting solubility reports (e.g., in DMSO vs. ethanol) can arise from:
- Crystallinity : Amorphous vs. crystalline forms exhibit different solubility profiles.
- pH dependence : Protonation of the pyridine ring (pKa ~4.5) enhances aqueous solubility at acidic pH .
Resolution strategy :
Perform differential scanning calorimetry (DSC) to assess polymorphic forms.
Conduct pH-dependent solubility assays in buffered solutions (pH 1–10).
Experimental Design and Data Analysis
Q. What computational tools are recommended for predicting the drug-likeness of this compound?
Use the SwissADME platform to evaluate:
Q. How can researchers design stability studies under physiological conditions?
- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Oxidative stability : Expose to H2O2 (0.3% v/v) and track sulfanyl group oxidation using LC-MS .
Biological Activity and Mechanisms
Q. What assays are suitable for evaluating kinase inhibition potential?
- ATP-competitive binding assays : Use TR-FRET-based kinase kits (e.g., LanthaScreen®) to measure IC50 values against kinases like CDK2 or EGFR .
- Cellular proliferation assays : Test in cancer cell lines (e.g., MCF-7, HepG2) with EC50 determination via MTT assays .
Q. How can off-target effects be minimized during in vitro studies?
- Counter-screening : Test against unrelated targets (e.g., GPCRs, ion channels) using broad-panel assays.
- Structure-activity relationship (SAR) : Modify the 2,5-dimethylphenyl group to reduce hydrophobic interactions with non-target proteins .
Data Contradiction and Reproducibility
Q. How to address discrepancies in reported cytotoxicity across labs?
Potential causes include:
- Cell line variability : Use ATCC-validated lines and standardize passage numbers.
- Compound handling : Ensure consistent storage (-20°C under argon) to prevent sulfanyl group oxidation .
Mitigation protocol :
Share reference samples between labs.
Validate results using orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation).
Advanced Analytical Challenges
Q. What crystallographic strategies resolve ambiguous NOE signals in structural elucidation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
